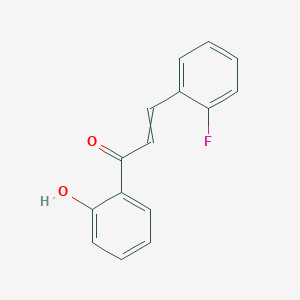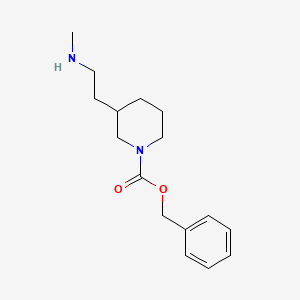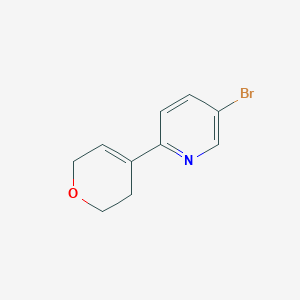
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine is an organic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a 3,6-dihydro-2H-pyran-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine typically involves the bromination of 2-(3,6-dihydro-2H-pyran-4-yl)pyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.
化学反応の分析
Types of Reactions
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring and the dihydropyran moiety can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-5-azide, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 5-phenyl-2-(3,6-dihydro-2H-pyran-4-yl)pyridine.
科学的研究の応用
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-chloro-2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-iodo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Contains an iodine atom, which is larger and more polarizable than bromine, potentially leading to different reactivity and interactions.
Uniqueness
The presence of the bromine atom in 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine imparts unique reactivity, particularly in substitution and coupling reactions
特性
CAS番号 |
223556-13-6 |
|---|---|
分子式 |
C10H10BrNO |
分子量 |
240.10 g/mol |
IUPAC名 |
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine |
InChI |
InChI=1S/C10H10BrNO/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-3,7H,4-6H2 |
InChIキー |
XBIOQUBQVKNLPV-UHFFFAOYSA-N |
正規SMILES |
C1COCC=C1C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


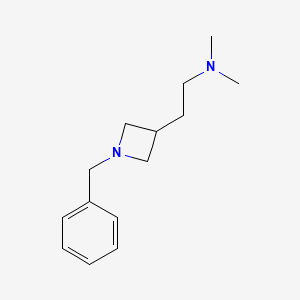
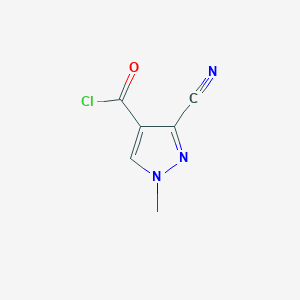
![Benzyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13968894.png)
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)
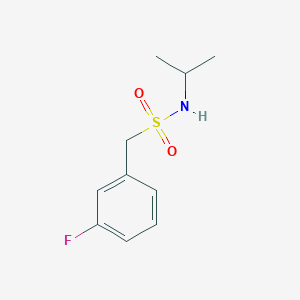
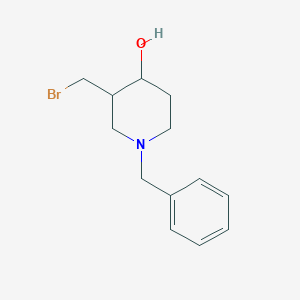
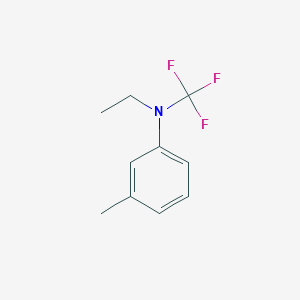
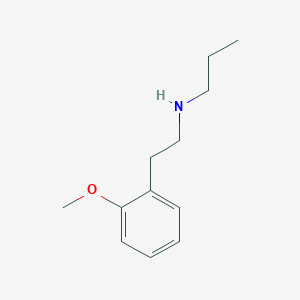

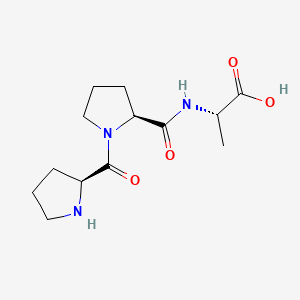
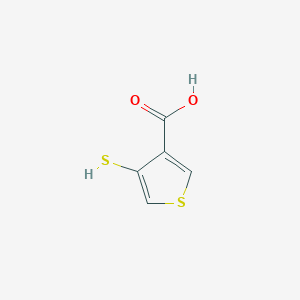
![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)
